REACTION_CXSMILES
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[C:1]([C@@:9]([C:24](O)=O)([OH:23])[C@@:10]([C:15](=[O:22])[C:16]1[CH:21]=CC=[CH:18][CH:17]=1)(O)C(O)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2(CC[C:42]3[CH:47]=[C:46]([CH2:48]C)[N:45]=C(CC)C=3)OC(=O)C=C(O)C2)CCCC1.[CH:52]1[CH:56]=[C:55]([CH2:57]N(CCBr)CCBr)SC=1.Br.[CH3:66][CH:67]1O[CH2:70][CH2:69][CH2:68]1.C([O-])(O)=O.[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:80].CC1C=C(C)[N:94]2[N:98]=C(C=O)[N:100]=[C:93]2[N:92]=1>CO.O.CC(OC)(C)C>[CH:24]1([C:9]2([CH2:1][CH2:2][C:7]3[CH:6]=[C:5]([CH2:4][CH3:3])[N:45]=[C:46]([CH2:47][CH3:42])[CH:48]=3)[O:23][C:21](=[O:80])[C:16]([CH2:17][C:18]3[N:100]=[C:93]4[N:92]=[C:69]([CH3:70])[CH:68]=[C:67]([CH3:66])[N:94]4[N:98]=3)=[C:15]([OH:22])[CH2:10]2)[CH2:52][CH2:56][CH2:55][CH2:57]1 |f:2.3,5.6|
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Name
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|
Quantity
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1.41 g
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Type
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reactant
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Smiles
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CC1=NC=2N(C(=C1)C)N=C(N2)C=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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CC(C)(C)OC
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
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Name
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( R )
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CCCC1)C1(CC(=CC(O1)=O)O)CCC1=CC(=NC(=C1)CC)CC
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C1=CSC(=C1)CN(CCBr)CCBr.Br
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
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Smiles
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CC1CCCO1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
( R )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(CCCC1)C1(CC(=CC(O1)=O)O)CCC1=CC(=NC(=C1)CC)CC
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Name
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Quantity
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32 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
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Type
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CUSTOM
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Details
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then stirred for an additional 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with 2-MeTHF (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried with Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated to an oil
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Type
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CUSTOM
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Details
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The oil was used directly in the subsequent condensation
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Type
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TEMPERATURE
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Details
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The solution was warmed to 0° C. over 45 min
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Duration
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45 min
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Type
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CUSTOM
|
Details
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The reaction was quenched by the addition of water (10 mL)
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Type
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STIRRING
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Details
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the mixture stirred at rt overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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To the mixture was added 1M HCl (10 mL)
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Type
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STIRRING
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Details
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the solution was stirred for 3 h
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Duration
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3 h
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Type
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ADDITION
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Details
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Isopropyl acetate (57 mL) was added
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Type
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ADDITION
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Details
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the pH adjusted to 7 by the addition of 1M NaOH
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the organic layer extracted with water (25 mL×2)
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Type
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EXTRACTION
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Details
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The aqueous phases were extracted further with CH2Cl2 (100 ml, 2×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined IPAc and CH2Cl2 layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Reaction Time |
2 h |
Name
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Type
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product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1(CC(=C(C(O1)=O)CC1=NN2C(N=C(C=C2C)C)=N1)O)CCC1=CC(=NC(=C1)CC)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |